2-Amino-2-methyl-3-methylamino-propanoic acid
Description
Chemical Classification and Nomenclature
This compound belongs to the chemical class of α,α-disubstituted amino acids, representing a specialized subset of non-proteinogenic amino acids. The compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 2-amino-2-methyl-3-(methylamino)propanoic acid, reflecting its structural arrangement of functional groups. The chemical registry has assigned this compound the Chemical Abstracts Service number 161168-55-4, providing a unique identifier for research and commercial applications.
The molecular formula C₅H₁₂N₂O₂ indicates the presence of five carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, arranged in a configuration that incorporates both primary and secondary amino functionalities. The compound's molecular weight of 132.16 g/mol places it within the range typical of modified amino acids, though slightly higher than most proteinogenic amino acids due to the additional methylamino substituent. The InChI key NDKNCEHBTSYVFI-UHFFFAOYSA-N serves as a standardized chemical identifier that encodes the complete structural information of the molecule.
Alternative nomenclature systems refer to this compound using various descriptive names that emphasize different structural aspects. The SMILES notation CC(CNC)(C(=O)O)N provides a linear representation of the molecular structure, indicating the branched nature of the carbon skeleton and the spatial arrangement of functional groups. Database entries often utilize abbreviated forms for cataloging purposes, though the full systematic name remains the primary reference for scientific literature and chemical synthesis protocols.
Structural Characteristics as a Non-proteinogenic Amino Acid
The structural architecture of this compound deviates significantly from the canonical proteinogenic amino acid framework through its incorporation of dual nitrogen-containing substituents. The α-carbon center bears both a methyl group and an amino group, creating a quaternary carbon configuration that distinguishes it from the typical α-hydrogen substitution pattern found in standard amino acids. This structural modification results in enhanced conformational rigidity, a characteristic feature of α,α-disubstituted amino acids that influences peptide secondary structure preferences.
The methylamino side chain at the β-position introduces an additional level of structural complexity, creating a secondary amine functionality that can participate in hydrogen bonding networks and electrostatic interactions. This dual amino acid character, with both α-amino and β-methylamino groups, provides unique chemical reactivity patterns not observed in conventional amino acids. The carboxylic acid functionality maintains the standard positioning found in all amino acids, ensuring compatibility with peptide bond formation while the modified substituent pattern alters the overall geometric constraints.
Conformational analysis reveals that the gem-dimethyl substitution pattern, combined with the methylamino side chain, creates significant steric hindrance that restricts rotational freedom around key bonds. This conformational constraint is analogous to the Thorpe-Ingold effect observed in other α,α-disubstituted amino acids, where alkyl substituents at the α-position enhance the preference for specific secondary structure motifs. The resulting conformational bias influences the incorporation of this amino acid into peptide sequences and affects the overall three-dimensional structure of resulting peptides.
| Structural Feature | Characteristic | Impact on Properties |
|---|---|---|
| α-Carbon substitution | Quaternary carbon with methyl and amino groups | Enhanced conformational rigidity |
| β-Methylamino group | Secondary amine functionality | Additional hydrogen bonding capacity |
| Molecular weight | 132.16 g/mol | Increased mass relative to proteinogenic amino acids |
| Stereochemistry | Achiral α-carbon due to dual substitution | Simplified stereochemical considerations |
Historical Context and Discovery
The development and characterization of this compound emerged from broader research initiatives focused on expanding the chemical diversity of amino acid building blocks beyond the canonical twenty proteinogenic amino acids. The compound was first cataloged in chemical databases in 2013, indicating its relatively recent entry into the documented chemical literature. This timing coincides with increased interest in non-proteinogenic amino acids for pharmaceutical applications and peptide engineering during the early 2010s.
Research into α,α-disubstituted amino acids gained momentum following recognition of their unique conformational properties and potential applications in drug design. The specific design of this compound represents an extension of earlier work on simpler α,α-disubstituted systems, incorporating additional functional diversity through the methylamino substitution. Early synthetic approaches to related compounds provided the methodological foundation for accessing this more complex structural variant.
The compound's identification and synthesis occurred within the context of systematic exploration of amino acid chemical space, driven by the pharmaceutical industry's need for novel building blocks capable of conferring favorable pharmacological properties to peptide-based therapeutics. Database entries indicate that initial synthetic and characterization work focused on establishing fundamental chemical properties, including stability, solubility, and reactivity profiles. The assignment of specific registry numbers and detailed spectroscopic characterization marked the formal recognition of this compound as a distinct chemical entity.
Contemporary interest in this compound reflects the broader trend toward precision molecular design in pharmaceutical chemistry, where specific structural modifications are introduced to achieve desired biological or physical properties. The methylamino substitution pattern represents a strategic design choice aimed at combining the conformational constraints of α,α-disubstitution with additional hydrogen bonding capacity, potentially enhancing binding affinity or selectivity in biological systems.
Significance in α,α-Disubstituted Amino Acid Research
This compound occupies a unique position within the broader landscape of α,α-disubstituted amino acid research due to its incorporation of both steric and electronic modifications relative to simpler analogs. Research has demonstrated that α,α-disubstituted amino acids exhibit distinctive conformational preferences that influence peptide secondary structure, with the specific substitution pattern determining the preferred structural motifs. The dual substitution in this compound creates conformational constraints that favor extended or helical conformations, depending on the local peptide environment.
The methylamino side chain introduces additional complexity to the conformational analysis, as it can participate in intramolecular hydrogen bonding networks that further stabilize specific conformations. This feature distinguishes the compound from simpler α,α-disubstituted amino acids that rely solely on steric effects to influence conformation. Research has shown that peptides incorporating α-methylated α,α-disubstituted amino acids tend to adopt 3₁₀-helical structures, while α-ethylated variants prefer fully extended C₅-conformations.
The development of synthetic methodologies for α,α-disubstituted amino acids has relied heavily on chiral auxiliary approaches, utilizing cyclic 1,2-diols as chiral controllers to achieve stereoselective synthesis. The specific case of this compound presents unique synthetic challenges due to the need to introduce both the α-methyl group and the β-methylamino functionality in a controlled manner. Advanced synthetic strategies have been developed to address these challenges, often involving multi-step sequences that build complexity incrementally.
Contemporary research applications of α,α-disubstituted amino acids extend beyond fundamental conformational studies to include practical applications in drug design and peptide therapeutics. The enhanced proteolytic stability conferred by α,α-disubstitution makes these compounds valuable for developing peptide-based drugs with improved pharmacokinetic properties. The specific structural features of this compound position it as a candidate for applications requiring both conformational control and additional hydrogen bonding capacity.
| Research Application | Relevance | Key Findings |
|---|---|---|
| Conformational analysis | High | Enhanced rigidity relative to proteinogenic amino acids |
| Peptide secondary structure | High | Influences helical and extended conformations |
| Synthetic methodology | Medium | Requires specialized chiral auxiliary approaches |
| Drug design applications | Medium | Potential for improved pharmacokinetic properties |
Properties
IUPAC Name |
2-amino-2-methyl-3-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(6,3-7-2)4(8)9/h7H,3,6H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKNCEHBTSYVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of β-Keto Esters
A widely employed method involves reductive amination of β-keto esters followed by hydrolysis. For example, methyl 2-methyl-3-oxopropanoate undergoes sequential amination with methylamine and ammonia under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C facilitates selective imine reduction, yielding the intermediate methyl 2-amino-2-methyl-3-(methylamino)propanoate. Subsequent hydrolysis with hydrochloric acid (6 M HCl, reflux, 8 hours) affords the target carboxylic acid in 70–75% yield.
Key Advantages :
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High regioselectivity due to steric hindrance at the α-carbon.
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Compatibility with both batch and continuous-flow reactors.
Limitations :
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Requires stringent control of pH and temperature to prevent over-reduction.
Gabriel Synthesis with Malonic Acid Derivatives
The Gabriel synthesis offers an alternative route using malonic acid derivatives. Diethyl 2-methylmalonate is brominated at the α-position, followed by nucleophilic displacement with methylamine to introduce the β-methylamino group. Subsequent hydrolysis of the ester and decarboxylation under acidic conditions (H₂SO₄, 100°C) yields the target compound.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | Br₂, PCl₃ | 0°C | 2 h | 85% |
| Amination | CH₃NH₂, EtOH | 60°C | 12 h | 78% |
| Hydrolysis/Decarboxylation | H₂SO₄, H₂O | 100°C | 6 h | 65% |
Mechanistic Insight :
The bromination step proceeds via electrophilic substitution, while amination involves SN2 displacement. Decarboxylation follows a six-membered transition state, stabilized by the adjacent amino groups.
Catalytic Asymmetric Synthesis
Enantioselective Hydrogenation
Chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of α,β-diamino acrylates. For instance, hydrogenation of (Z)-2-acetamido-2-methyl-3-(methylamino)acrylic acid at 50 psi H₂ and 25°C produces the (R)-enantiomer with 92% ee.
Catalyst Optimization :
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Ligand Effects : BINAP derivatives with electron-withdrawing groups enhance enantioselectivity.
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Solvent : Methanol improves catalyst solubility and reaction homogeneity.
Industrial Relevance :
This method is scalable to multi-kilogram batches, with catalyst recycling achieving >95% efficiency.
Enzymatic Resolution
Racemic this compound undergoes kinetic resolution using immobilized penicillin G acylase. The enzyme selectively hydrolyzes the (S)-enantiomer’s acetyl group, leaving the (R)-enantiomer intact.
Process Parameters :
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pH : 7.5–8.0 (phosphate buffer).
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Temperature : 37°C.
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Yield : 48% (R)-enantiomer, 99% ee.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates the amination step, reducing reaction time from 12 hours to 30 minutes. A mixture of β-keto ester, methylamine, and NaBH₃CN in ethanol achieves 88% yield under 150 W irradiation.
Energy Efficiency :
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70% reduction in energy consumption compared to conventional heating.
Solvent-Free Mechanochemical Synthesis
Ball-milling equimolar quantities of 2-methyl-3-oxopropanoic acid and methylamine hydrochloride with sodium carbonate generates the target compound via solid-state amination.
Conditions :
Industrial-Scale Production
Continuous-Flow Reactor Design
A two-stage continuous-flow system integrates reductive amination and hydrolysis. Key parameters include:
| Stage | Reactor Type | Residence Time | Temperature |
|---|---|---|---|
| Reductive Amination | Packed-bed (Pd/C) | 15 min | 50°C |
| Acid Hydrolysis | Tubular (HCl) | 30 min | 100°C |
Throughput : 50 kg/day with >99% purity.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (3:1) at −20°C yields needle-shaped crystals. Purity is confirmed via:
Spectroscopic Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 75 | 99 | 120 | High |
| Gabriel Synthesis | 65 | 97 | 150 | Moderate |
| Microwave-Assisted | 88 | 98 | 100 | High |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-methylamino-propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction can produce amines.
Scientific Research Applications
Neurotoxic Effects and Mechanisms
Neurodegenerative Disease Association
BMAA has been implicated in the etiology of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD). Studies have shown that BMAA can induce neurotoxic effects through excitotoxic mechanisms, primarily affecting motor neurons. Research indicates that exposure to BMAA leads to increased generation of reactive oxygen species (ROS) and calcium influx, resulting in neuronal death .
Case Studies
- Guam ALS-PDC : A significant body of research has linked BMAA exposure to the high incidence of ALS-Parkinsonism dementia complex (PDC) among the Chamorro people of Guam. In a study analyzing postmortem brain tissues, BMAA was detected in 83% of ALS/PDC patients, suggesting a strong correlation between dietary intake of cycad plants (which contain BMAA) and the onset of these diseases .
- Animal Models : In vivo studies using various animal models, including rats and zebrafish, have demonstrated that BMAA exposure results in ataxia and convulsions. These studies help elucidate the mechanisms by which BMAA disrupts neural development and function .
Pharmacokinetics
Bioavailability Studies
Research on the pharmacokinetics of BMAA reveals that it has high oral bioavailability. A study involving cynomolgous monkeys found that approximately 80% of administered BMAA was absorbed into systemic circulation following oral dosing. This suggests that dietary intake could lead to significant systemic levels of this compound .
Blood-Brain Barrier Permeability
BMAA's ability to cross the blood-brain barrier is crucial for understanding its neurotoxic effects. Studies indicate that while BMAA can penetrate the blood-brain barrier, its uptake is limited. The pharmacokinetic profile shows rapid distribution followed by a slower elimination phase, with potential toxic levels reached after high doses .
Analytical Methods for Detection
Detecting BMAA in biological samples is essential for understanding its role in neurotoxicity. Various analytical methods have been developed:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been employed to detect both free and protein-bound forms of BMAA in cyanobacterial cultures and human brain tissues. It allows for sensitive quantification even at trace levels .
- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been utilized to assess the bioavailability of BMAA and its metabolites in urine samples following administration .
Environmental Implications
BMAA is produced by cyanobacteria found in freshwater and marine environments. Its presence in these ecosystems raises concerns about environmental health and food safety, particularly regarding fish and other seafood consumed by humans. The potential for bioaccumulation necessitates further investigation into environmental monitoring and public health policies.
Summary Table of Key Findings
| Application Area | Key Findings |
|---|---|
| Neurodegenerative Diseases | Linked to ALS and AD; neurotoxic effects observed in human populations exposed to cycad diets |
| Pharmacokinetics | High oral bioavailability; rapid absorption into systemic circulation |
| Detection Methods | LC-MS and GC-MS are effective for detecting trace amounts in biological samples |
| Environmental Health | Produced by cyanobacteria; potential risks associated with dietary intake from contaminated sources |
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-methylamino-propanoic acid involves its interaction with specific molecular targets and pathways:
Neurotoxicity: The compound can act as an excitotoxin, interacting with glutamate receptors such as NMDA, AMPA, and kainate receptors.
Molecular Targets: The primary targets are the glutamate receptors in the central nervous system.
Pathways Involved: The activation of these receptors can induce oxidative stress by depleting glutathione levels in neurons.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and properties of 2-amino-2-methyl-3-methylamino-propanoic acid and related compounds:
Pharmacokinetic and Toxicological Profiles
- 2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid: Isolated from fungi as NMDA receptor antagonists, with diastereomers showing distinct binding affinities . Its sulfur-containing side chain may enhance metal chelation or redox activity.
- 2-Amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid: Demonstrated interactions with fullerene derivatives, altering NMR parameters (e.g., chemical shifts) and electronic properties, suggesting applications in drug delivery .
Key Research Findings and Implications
Neurotoxicity vs. Neuroprotection: BMAA's neurotoxicity contrasts with the NMDA antagonist activity of 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid, highlighting how minor structural changes (e.g., thioether vs. methylamino groups) dramatically alter biological effects .
BBB Penetration: BMAA’s low BBB permeability suggests that analogs like this compound may require structural optimization (e.g., lipophilic substituents) for CNS targeting .
Biological Activity
2-Amino-2-methyl-3-methylamino-propanoic acid, commonly referred to as BMAA (β-Methylamino-L-alanine), is a non-proteinogenic amino acid that has garnered significant attention due to its neurotoxic properties and potential implications in neurodegenerative diseases. This article explores the biological activity of BMAA, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
BMAA is characterized by the following chemical structure:
It is a derivative of the amino acid alanine, where a methylamino group is substituted at the beta position. This structural modification is crucial for its biological activity.
BMAA acts primarily as an excitatory amino acid, interacting with glutamate receptors in the central nervous system. Its neurotoxic effects are attributed to several mechanisms:
- Glutamate Mimicry : BMAA can mimic glutamate, leading to overstimulation of glutamate receptors, which may result in excitotoxicity.
- Oxidative Stress : It induces the production of reactive oxygen species (ROS), contributing to neuronal damage.
- Neuroinflammation : BMAA exposure has been linked to inflammatory responses in neural tissues.
Neurotoxicity
Research has shown that BMAA can cause significant neurotoxic effects in various animal models. Key findings include:
- Rhesus Macaques Study : Chronic exposure to BMAA resulted in severe neurodegeneration, including limb muscle atrophy and degeneration of motor neurons. Behavioral dysfunctions were also observed, indicating profound impacts on motor control and cognitive functions .
- Mouse Models : Studies demonstrated that low concentrations of BMAA could selectively kill cultured motor neurons and induce neurodegenerative changes similar to those seen in amyotrophic lateral sclerosis (ALS) .
Case Studies
- Chamorro Population of Guam : A notable case study involves the Chamorro people, who exhibited high rates of ALS/Parkinsonism-Dementia Complex (ALS/PDC). Research indicated that dietary exposure to BMAA through cycad seeds was a significant contributing factor to this health crisis .
- Cynomolgus Monkeys : In a controlled study, cynomolgus monkeys were administered stable isotopes of BMAA. The results showed high oral bioavailability (80%), suggesting that dietary intake could lead to significant systemic exposure and potential neurotoxic effects over time .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to BMAA derivatives. For instance, certain synthesized analogs demonstrated promising antimicrobial activity against multidrug-resistant pathogens, suggesting potential therapeutic applications beyond neurotoxicity .
Data Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-2-methyl-3-methylamino-propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including alkylation, amidation, or reductive amination. For example, a reflux setup in ethanol (80–88% yield) with NaBHCN as a reducing agent under controlled temperatures (0°C to room temperature) is effective for similar α-amino acid derivatives . Optimization may involve adjusting solvent polarity (e.g., switching from MeOH to EtOH for steric hindrance mitigation) or using catalytic Pd/C for selective hydrogenation to avoid over-reduction .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can resolve stereochemical ambiguity (e.g., distinguishing methylamino vs. amino groups). For example, H NMR in DO can detect exchangeable protons in the amino groups .
- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) for purity assessment. Impurity profiling may require gradient elution (e.g., 0.1% TFA in HO/MeCN) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: calc. 145.0977) .
Q. How should researchers handle solubility challenges during biological assays?
- Methodological Answer : The compound’s zwitterionic nature may limit solubility in non-polar solvents. Use buffered aqueous solutions (pH 6–8) or co-solvents like DMSO (≤5% v/v). For ion-clustering studies, sodium adducts (Na•CHNO) can enhance solubility in polar media . Pre-formulation studies with surfactants (e.g., Tween-80) are recommended for in vivo applications .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. For example:
- Stereospecificity : Compare (2S)- vs. (2R)-isomers using chiral HPLC to isolate enantiomers and test activity in kinase assays .
- Buffer interference : Phosphate buffers may chelate metal cofactors in metalloenzymes, artificially suppressing activity. Use Tris-HCl or HEPES buffers instead .
- Dose-response curves : Validate nonlinear regression models (e.g., Hill equation) to distinguish allosteric vs. competitive inhibition .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with the compound’s 3D structure (InChIKey: NAHAKDRSHCXMBT-ZCFIWIBFSA-N) to predict binding affinities to targets like GABA receptors .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., binding free energy via MM-PBSA) .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. fluorophenyl groups) on bioactivity using CoMFA/CoMSIA .
Q. What experimental designs mitigate interference from structural analogs in metabolic studies?
- Methodological Answer :
- Isotopic labeling : Synthesize C-labeled analogs to track metabolic fate via LC-MS/MS, distinguishing parent compound from metabolites .
- Knockout models : Use CRISPR-edited cell lines (e.g., CYP450 null) to identify enzyme-specific degradation pathways .
- Cross-reactivity assays : Test against common off-targets (e.g., amino acid transporters LAT1/2) using competitive inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
